![molecular formula C16H23ClN2O2 B4922100 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4922100.png)
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
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Overview
Description
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as Varenicline, is a medication used to help people quit smoking. It works by binding to the same receptors in the brain as nicotine, which reduces the cravings and withdrawal symptoms associated with quitting smoking. In
Mechanism of Action
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by binding to the same receptors in the brain as nicotine. It binds to the alpha4beta2 nicotinic acetylcholine receptor, which is the primary receptor responsible for nicotine addiction. By binding to this receptor, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide reduces the cravings and withdrawal symptoms associated with quitting smoking.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have minimal side effects, with the most common being nausea and insomnia. It does not have any known biochemical or physiological effects outside of its intended use as a smoking cessation medication.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its specificity for the alpha4beta2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine addiction on this specific receptor. However, one limitation is that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is only effective in reducing cravings and withdrawal symptoms in individuals who are trying to quit smoking. It cannot be used to study the effects of nicotine addiction in individuals who are still smoking.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating other addictions, such as alcohol dependence. Another area of interest is its potential use in treating mental health conditions, such as schizophrenia. Additionally, researchers may continue to study the mechanism of action of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its effects on the alpha4beta2 nicotinic acetylcholine receptor.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves multiple steps, starting with the reaction of 3-chlorophenol with sodium hydroxide to form 3-chlorophenoxide. The 3-chlorophenoxide is then reacted with 1-bromo-2-chloroethane to form 2-(3-chlorophenoxy)ethyl bromide. The final step involves the reaction of 2-(3-chlorophenoxy)ethyl bromide with N-methylpiperidine to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its effectiveness in helping people quit smoking. It has been shown to be more effective than other smoking cessation medications, such as nicotine replacement therapy and bupropion. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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